N-(3,4-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
Description
N-(3,4-Dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is a complex organic compound that belongs to the class of benzoxadiazoles. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both nitro and amine groups in its structure makes it a versatile compound for various chemical reactions and applications.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1-8-3-4-10(7-9(8)2)15-12-6-5-11-13(17-21-16-11)14(12)18(19)20/h3-7,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQVVKUATSKGHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(C3=NON=C3C=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine typically involves the following steps:
Nitration: The nitration of 2,1,3-benzoxadiazole is carried out using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position.
Amination: The nitrated product is then subjected to a reaction with 3,4-dimethylaniline under suitable conditions to form the desired amine derivative.
Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and acyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoxadiazole derivatives.
Scientific Research Applications
N-(3,4-Dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The amine group can form hydrogen bonds with target proteins, influencing their activity and function. The compound’s ability to undergo various chemical transformations also contributes to its diverse biological activities.
Comparison with Similar Compounds
- N-(2,3-Dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
- N-(3,5-Dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
- N-(3,4-Dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-6-amine
Uniqueness: N-(3,4-Dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is unique due to the specific positioning of the dimethylphenyl and nitro groups, which influence its chemical reactivity and biological activity. The presence of both electron-donating (dimethylphenyl) and electron-withdrawing (nitro) groups creates a unique electronic environment that can be exploited in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
